molecular formula C13H14F3N3O2 B2682203 Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1011370-71-0

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No. B2682203
CAS RN: 1011370-71-0
M. Wt: 301.269
InChI Key: OVLIVSIHUPFXHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is catalytic protodeboronation of alkyl boronic esters using a radical approach. This process allows for the functionalization of boronic esters, leading to the formation of the target compound. Additionally, a Matteson–CH₂–homologation step is paired with protodeboronation, enabling the formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate consists of a pyrazolo[3,4-b]pyridine core with ethyl and trifluoromethyl substituents. The arrangement of atoms and functional groups significantly influences its properties and reactivity. Crystallographic studies provide insights into its three-dimensional structure and intermolecular interactions .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo nucleophilic substitutions, ester hydrolysis, or radical reactions. Understanding its reactivity is crucial for designing synthetic routes and exploring its applications .

properties

IUPAC Name

ethyl 2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-4-21-10(20)6-19-12-11(8(3)18-19)9(13(14,15)16)5-7(2)17-12/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLIVSIHUPFXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

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